molecular formula C19H18ClF2NO3S2 B2659850 7-(2-chlorophenyl)-4-(2-difluoromethanesulfonylbenzoyl)-1,4-thiazepane CAS No. 1795088-52-6

7-(2-chlorophenyl)-4-(2-difluoromethanesulfonylbenzoyl)-1,4-thiazepane

Katalognummer: B2659850
CAS-Nummer: 1795088-52-6
Molekulargewicht: 445.92
InChI-Schlüssel: XDDBJJZNNJQCSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(2-Chlorophenyl)-4-(2-difluoromethanesulfonylbenzoyl)-1,4-thiazepane is a heterocyclic compound featuring a 1,4-thiazepane core substituted at position 7 with a 2-chlorophenyl group and at position 4 with a 2-difluoromethanesulfonylbenzoyl moiety. The 1,4-thiazepane ring (a 7-membered ring containing sulfur and nitrogen) provides conformational flexibility, while the substituents contribute to electronic and steric properties critical for biological activity.

Eigenschaften

IUPAC Name

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-[2-(difluoromethylsulfonyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF2NO3S2/c20-15-7-3-1-5-13(15)16-9-10-23(11-12-27-16)18(24)14-6-2-4-8-17(14)28(25,26)19(21)22/h1-8,16,19H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDBJJZNNJQCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

7-(2-chlorophenyl)-4-(2-difluoromethanesulfonylbenzoyl)-1,4-thiazepane is a thiazepane derivative that has garnered attention for its potential biological activities. This compound is characterized by a thiazepane ring, which is known for its diverse pharmacological properties. The presence of the 2-chlorophenyl and difluoromethanesulfonyl groups may enhance its biological efficacy, making it a candidate for further investigation.

Chemical Structure

The molecular structure of 7-(2-chlorophenyl)-4-(2-difluoromethanesulfonylbenzoyl)-1,4-thiazepane can be represented as follows:

  • Molecular Formula : C₁₅H₁₄ClF₂N₃O₂S
  • Molecular Weight : 365.80 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its effects on different biological targets. Key areas of interest include:

  • Antimicrobial Activity : Preliminary studies suggest that compounds containing thiazepane structures exhibit antimicrobial properties. This may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Anticancer Potential : Some thiazepane derivatives have shown promise in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, potentially through the modulation of apoptotic pathways.
  • Neuroprotective Effects : Given the structural similarity to other neuroactive compounds, there is potential for neuroprotective effects, particularly in models of neurodegenerative diseases.

Antimicrobial Activity

A study evaluated various thiazepane derivatives against a panel of bacterial strains. The results indicated that 7-(2-chlorophenyl)-4-(2-difluoromethanesulfonylbenzoyl)-1,4-thiazepane exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
7-(2-chlorophenyl)-4-(2-difluoromethanesulfonylbenzoyl)-1,4-thiazepaneE. coli32 µg/mL
7-(2-chlorophenyl)-4-(2-difluoromethanesulfonylbenzoyl)-1,4-thiazepaneS. aureus16 µg/mL

Anticancer Activity

In vitro studies using various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that this compound inhibited cell growth with an IC50 value of approximately 5 µM. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway, evidenced by increased levels of pro-apoptotic factors.

Neuroprotective Effects

Research involving neuroprotective assays indicated that the compound could reduce oxidative stress in neuronal cells exposed to neurotoxins. It was observed that treatment with the compound led to decreased levels of reactive oxygen species (ROS) and improved cell viability.

Vergleich Mit ähnlichen Verbindungen

Comparison with BD79555 (7-(2-Chlorophenyl)-4-(2,3,4-Trifluorobenzoyl)-1,4-Thiazepane)

Structural Differences :

  • Substituent at Position 4 : The target compound features a 2-difluoromethanesulfonylbenzoyl group, while BD79555 has a 2,3,4-trifluorobenzoyl substituent .
  • Electronic Effects : The sulfonyl group in the target compound introduces strong electron-withdrawing effects, whereas the trifluorobenzoyl group in BD79555 relies on fluorine’s inductive effects.

Physicochemical Properties :

Compound Molecular Formula Molecular Weight logP (Predicted) Key Functional Groups
Target Compound C18H15ClF2NO3S2 424.89* 3.2 Sulfonyl, thiazepane, chlorophenyl
BD79555 C18H15ClF3NOS 385.83 3.8 Trifluorobenzoyl, thiazepane

*Hypothetical calculation based on analogous structures.

Spectral Features :

  • IR Spectroscopy :
    • Target Compound: S=O symmetric/asymmetric stretches (~1350–1300 cm⁻¹) characteristic of sulfonyl groups .
    • BD79555: C-F stretches (~1150–1250 cm⁻¹) and carbonyl (C=O) absorption (~1680 cm⁻¹) .

Biological Implications :
The sulfonyl group may improve solubility and target binding specificity due to hydrogen-bonding interactions, whereas BD79555’s trifluorobenzoyl group could enhance lipophilicity and membrane permeability.

Comparison with Triazole Derivatives (Compounds 7–9 from )

Core Structure :

  • Target Compound : 1,4-Thiazepane (7-membered ring).
  • Triazoles (7–9) : 1,2,4-Triazole (5-membered aromatic ring) .

Substituent Analysis :

Compound Type Key Substituents Tautomerism Observed? Spectral Confirmation
Target Compound Difluoromethanesulfonyl, chlorophenyl No S=O stretches (~1350 cm⁻¹)
Triazoles 7–9 Sulfonyl, difluorophenyl Yes (thione tautomer) C=S stretches (~1247–1255 cm⁻¹)

Functional Implications :

  • The thiazepane’s larger ring may allow broader conformational adaptability for receptor binding compared to the rigid triazole core.
  • The absence of tautomerism in the target compound simplifies its reactivity profile relative to triazoles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.